molecular formula C17H26BNO2 B14853630 3-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1402240-82-7

3-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14853630
CAS No.: 1402240-82-7
M. Wt: 287.2 g/mol
InChI Key: IDZBTGPHNCKVFE-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a cyclohexyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

    Borylation Reaction: The key step in the synthesis is the borylation of a pyridine derivative. This is usually achieved by reacting a pyridine compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated pyridine derivative with cyclohexyl magnesium bromide or cyclohexyl lithium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The boronic ester moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of various biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

    Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.

Biology:

    Drug Development: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine:

    Diagnostic Agents: It is investigated for use in diagnostic imaging due to its unique chemical properties.

Industry:

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its interaction with various molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Comparison:

  • 3-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity and binding interactions, making it suitable for specific applications where other compounds may not be as effective.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1402240-82-7

Molecular Formula

C17H26BNO2

Molecular Weight

287.2 g/mol

IUPAC Name

3-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-14(11-19-12-15)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3

InChI Key

IDZBTGPHNCKVFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3CCCCC3

Origin of Product

United States

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